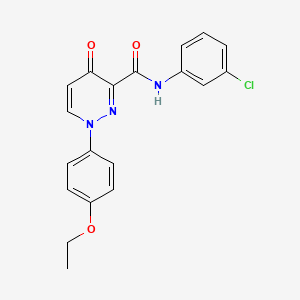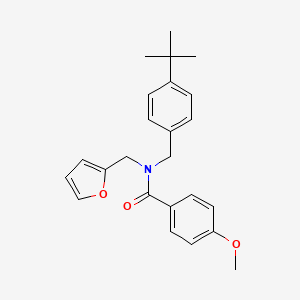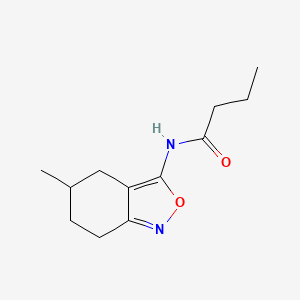
3-chloro-4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a synthetic compound with a complex structure. Let’s break it down:
3-Chloro-4-methoxy: This part of the molecule contains a chlorine atom (Cl) at position 3 and a methoxy group (OCH₃) at position 4 on the benzene ring.
N-(4-methyl-1,2,5-oxadiazol-3-yl): Here, we have an oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom) attached to the benzene ring via an amide linkage.
Preparation Methods
The synthetic routes for this compound can vary, but one common approach involves the following steps:
-
Synthesis of 4-methoxybenzoyl chloride: : Start by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride (4-methoxybenzoyl chloride).
-
Reaction with 4-methyl-1,2,5-oxadiazole: : Next, react the 4-methoxybenzoyl chloride with 4-methyl-1,2,5-oxadiazole to form the desired compound.
-
Purification and Isolation: : The product can be purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in organic electronics or other functional materials.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Compare this compound to other benzamides, oxadiazoles, and related heterocyclic structures.
Similar Compounds: Some related compounds include 4-methoxybenzamide, 4-methyl-1,2,5-oxadiazole, and other benzamides.
Properties
Molecular Formula |
C11H10ClN3O3 |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3O3/c1-6-10(15-18-14-6)13-11(16)7-3-4-9(17-2)8(12)5-7/h3-5H,1-2H3,(H,13,15,16) |
InChI Key |
UBHWYMPBSVOGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11381844.png)
![6,7-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11381846.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11381849.png)
![1-[3-(3-methoxyphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11381856.png)
![2-(2,3-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11381862.png)
![N-(4-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11381864.png)

![6-(4-chlorophenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381879.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381883.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11381892.png)
![N-(3-methylphenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381895.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11381902.png)

